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molecular formula C12H13NO3 B3329835 2-ethyl-6-hydroxy-N-methylbenzofuran-3-carboxamide CAS No. 638217-12-6

2-ethyl-6-hydroxy-N-methylbenzofuran-3-carboxamide

Cat. No. B3329835
M. Wt: 219.24 g/mol
InChI Key: IXPLAJKKEWRHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06869962B2

Procedure details

Example 14(c) was prepared from 6-methoxy-2-ethylbenzo[b]furan-3-carboxylic acid methylamide 14b (401 mg, 1.72 mmole) by treatment with BBr3 in a manner as previously described for example 1d to give 318 mg (84%) of an off-white solid. 1H NMR (DMSO-d6) δ9.53 (1H, s), 7.79 (1H, d, J=4.6 Hz), 7.45 (1H, d, J=8.6 Hz), 6.88 (1H, d, J=2.0 Hz), 6.74 (1H, dd, J=2.0, 8.6 Hz), 3.03 (2H, q, J=7.3 Hz), 2.77 (3H, d, J=4.6 Hz), 1.24 (3H, t, J=7.3 Hz). Anal. Calcd for C12H13NO3: C, 65.74; H, 5.98; N, 6.39. Found: C, 65.61; H, 6.06; N, 6.32.
Name
6-methoxy-2-ethylbenzo[b]furan-3-carboxylic acid methylamide
Quantity
401 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[C:6]2[CH:15]=[CH:14][C:13]([O:16]C)=[CH:12][C:7]=2[O:8][C:9]=1[CH2:10][CH3:11])=[O:4].B(Br)(Br)Br>>[CH3:1][NH:2][C:3]([C:5]1[C:6]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:7]=2[O:8][C:9]=1[CH2:10][CH3:11])=[O:4]

Inputs

Step One
Name
6-methoxy-2-ethylbenzo[b]furan-3-carboxylic acid methylamide
Quantity
401 mg
Type
reactant
Smiles
CNC(=O)C=1C2=C(OC1CC)C=C(C=C2)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C1=C(OC2=C1C=CC(=C2)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 318 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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